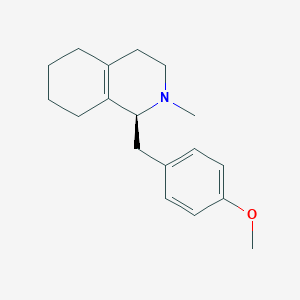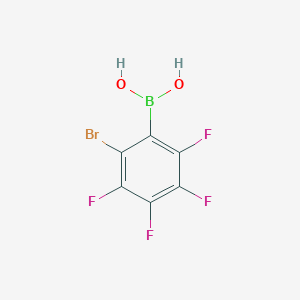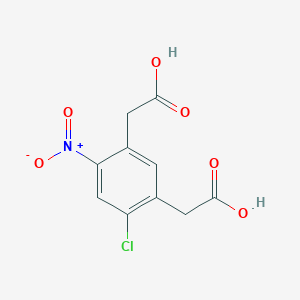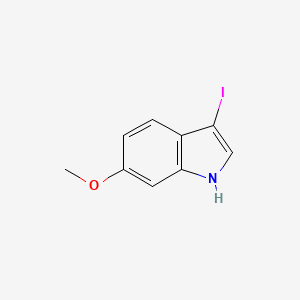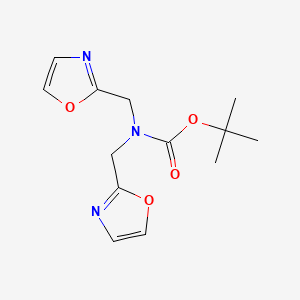
tert-Butyl bis(oxazol-2-ylmethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl bis(oxazol-2-ylmethyl)carbamate: is an organic compound with the molecular formula C13H17N3O4. It is known for its unique structure, which includes two oxazole rings and a tert-butyl carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl bis(oxazol-2-ylmethyl)carbamate typically involves the reaction of oxazole derivatives with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .
化学反応の分析
Types of Reactions
tert-Butyl bis(oxazol-2-ylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler carbamate derivatives .
科学的研究の応用
tert-Butyl bis(oxazol-2-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl bis(oxazol-2-ylmethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The oxazole rings can form hydrogen bonds and other non-covalent interactions with target molecules, leading to changes in their activity. The tert-butyl carbamate group can also participate in covalent bonding, further modulating the compound’s effects .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with a single carbamate group.
Bis(oxazol-2-ylmethyl)amine: Contains two oxazole rings but lacks the tert-butyl carbamate group.
tert-Butyl bis(2-chloroethyl)carbamate: Similar structure but with chloroethyl groups instead of oxazole rings.
Uniqueness
tert-Butyl bis(oxazol-2-ylmethyl)carbamate is unique due to its combination of oxazole rings and a tert-butyl carbamate group. This structure imparts specific reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds .
特性
分子式 |
C13H17N3O4 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
tert-butyl N,N-bis(1,3-oxazol-2-ylmethyl)carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)16(8-10-14-4-6-18-10)9-11-15-5-7-19-11/h4-7H,8-9H2,1-3H3 |
InChIキー |
PCPRFFPPTPHYQQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC1=NC=CO1)CC2=NC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





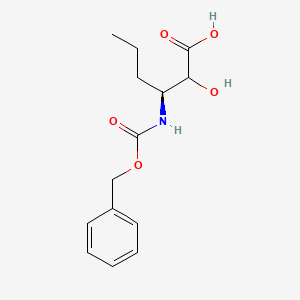
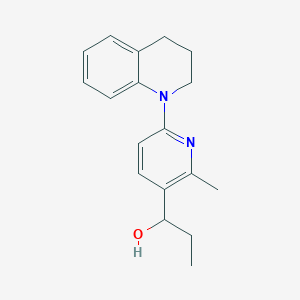
![6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11845408.png)
